2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with tert-butylating agents. One common method involves the use of tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tert-butyl and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and their derivatives.
Substitution: Various substituted benzoquinones and hydroquinones.
Scientific Research Applications
2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, participating in various redox cycles. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular signaling pathways. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-1,4-benzoquinone: A closely related compound with similar redox properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,5-Dihydroxy-1,4-benzoquinone: A simpler analog without tert-butyl groups, used in various redox reactions.
Uniqueness
2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both tert-butyl and hydroxyl groups, which confer enhanced stability and reactivity.
Properties
IUPAC Name |
2,5-ditert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-13(2,3)7-9(15)11(17)8(14(4,5)6)12(18)10(7)16/h15,18H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDLBGKPPOHWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.